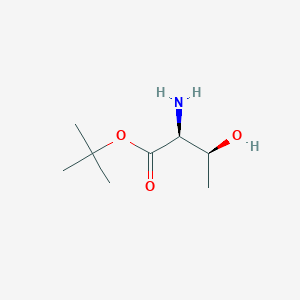
5-iodo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-iodo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole: is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields such as corrosion inhibitors, pharmaceuticals, and dyes. The presence of the iodine atom and the thiolan ring in this compound makes it unique and potentially useful in specialized applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole typically involves the following steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized by the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.
Introduction of the Iodine Atom: The iodine atom can be introduced through an iodination reaction using iodine or an iodine-containing reagent.
Attachment of the Thiolan Ring: The thiolan ring can be attached via a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the benzotriazole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiolan ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the iodine atom, potentially replacing it with a hydrogen atom or other substituents.
Substitution: The iodine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deiodinated benzotriazole derivatives.
Substitution: Benzotriazole derivatives with various substituents replacing the iodine atom.
Aplicaciones Científicas De Investigación
Chemistry: : The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: : In biological research, benzotriazole derivatives are often studied for their potential as enzyme inhibitors or as probes for studying biological processes.
Industry: : In industrial applications, benzotriazole derivatives are used as corrosion inhibitors, UV stabilizers, and in the formulation of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5-iodo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole would depend on its specific application
Comparación Con Compuestos Similares
Similar Compounds
5-iodo-1-methylindolin-2-one:
1-(thiolan-3-yl)-1H-1,2,3-benzotriazole: A similar compound without the iodine atom, which may have different reactivity and applications.
Uniqueness
- The presence of both the iodine atom and the thiolan ring in 5-iodo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole makes it unique compared to other benzotriazole derivatives. This combination of functional groups can lead to distinct chemical reactivity and potential applications.
Propiedades
Fórmula molecular |
C10H10IN3S |
|---|---|
Peso molecular |
331.18 g/mol |
Nombre IUPAC |
5-iodo-1-(thiolan-3-yl)benzotriazole |
InChI |
InChI=1S/C10H10IN3S/c11-7-1-2-10-9(5-7)12-13-14(10)8-3-4-15-6-8/h1-2,5,8H,3-4,6H2 |
Clave InChI |
XOXXBXWCTDNFEC-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC1N2C3=C(C=C(C=C3)I)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



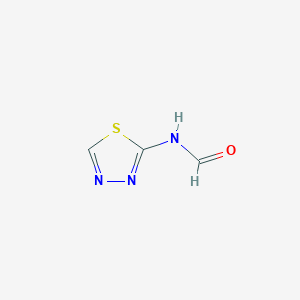
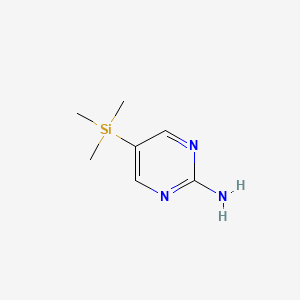
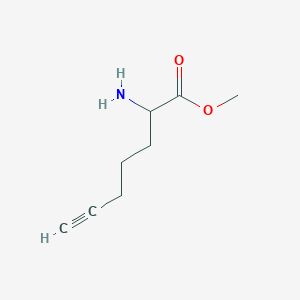

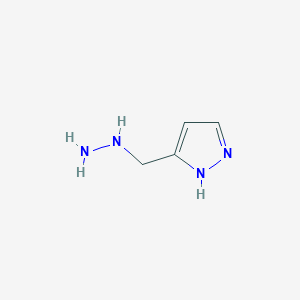
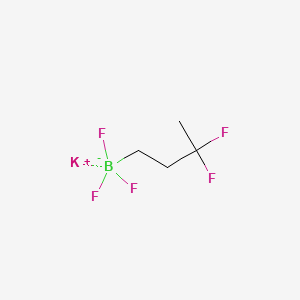
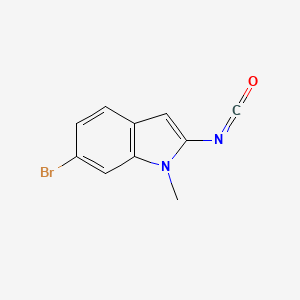
![6-Hydroxy-1-azaspiro[3.3]heptan-2-one](/img/structure/B13567592.png)
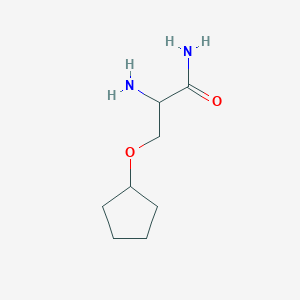
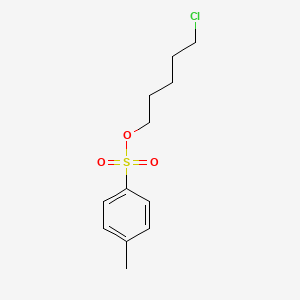
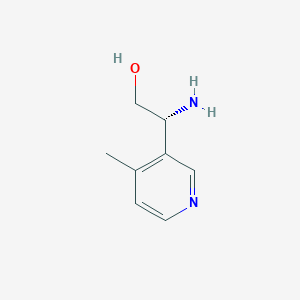
aminehydrochloride](/img/structure/B13567618.png)
